molecular formula C11H15NO B15111801 5,7-Dimethylchroman-4-amine

5,7-Dimethylchroman-4-amine

Cat. No.: B15111801
M. Wt: 177.24 g/mol
InChI Key: HHODEWZJKOQGAK-UHFFFAOYSA-N
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Description

5,7-Dimethylchroman-4-amine is an organic compound with the molecular formula C11H15NO. It belongs to the class of chroman derivatives, which are known for their diverse biological and pharmaceutical activities. The chroman skeleton is a significant structural entity in medicinal chemistry, often serving as a building block for various therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethylchroman-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Pechmann condensation, where substituted phenols react with β-ketoesters in the presence of acid catalysts . Another method involves the Michael addition of acrylonitrile to phenols, followed by cyclization in the presence of strong acids .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 5,7-Dimethylchroman-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted chroman derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

5,7-Dimethylchroman-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,7-Dimethylchroman-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also interact with receptors, altering signal transduction pathways and affecting cellular responses .

Biological Activity

5,7-Dimethylchroman-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a chroman structure characterized by a fused benzene and dihydropyran ring. Its molecular formula is C_{11}H_{13}N, with methyl groups at the 5th and 7th positions and an amine group at the 4th position. This unique arrangement enhances its chemical reactivity and biological activity compared to other chroman derivatives .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to active or allosteric sites, thereby modulating their function. For instance, it has shown potential as an inhibitor of butyrylcholinesterase (BuChE), which is relevant in Alzheimer's research .
  • Receptor Interaction : It may also interact with receptors involved in signal transduction pathways, influencing cellular responses. This interaction can lead to effects such as anti-inflammatory responses or modulation of neurotransmitter systems .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines:

Cell Line IC50 (μM) Notes
BT549 (Breast carcinoma)20.1Significant cytotoxicity observed .
HeLa (Cervical carcinoma)42.8Moderate activity noted .
Vero (Normal kidney epithelial)>100Less active against non-cancerous cells .

These results suggest that the compound selectively targets cancer cells while sparing normal cells, which is crucial for therapeutic applications.

Antioxidant and Anti-inflammatory Effects

This compound has also been studied for its antioxidant properties. It acts as a free radical scavenger, potentially reducing oxidative stress in biological systems. Additionally, it may inhibit pro-inflammatory pathways, contributing to its anti-inflammatory effects .

Case Studies

  • Inhibition of Butyrylcholinesterase : A study evaluated the inhibition of equine serum butyrylcholinesterase by various dimethylchroman derivatives, including this compound. The compound exhibited inhibition in the range of 7.6 – 67 μM, indicating its potential for treating neurodegenerative diseases .
  • Cancer Cell Line Testing : In a comparative study involving several chroman derivatives against multiple cancer cell lines (including lung and breast cancer), this compound was found to possess notable cytotoxic effects, particularly when tested against aggressive cancer types .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound Structure Characteristics Biological Activity
Chroman-4-oneLacks amine group; contains carbonylAnticancer properties noted.
IsoflavonesSimilar chroman skeleton; estrogenic activityHormone replacement therapy applications.
FlavanonesAntioxidant and anti-inflammatory propertiesWidely studied for health benefits.

The presence of dual methyl groups at positions 5 and 7 enhances the stability and reactivity of this compound compared to these related compounds.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

5,7-dimethyl-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C11H15NO/c1-7-5-8(2)11-9(12)3-4-13-10(11)6-7/h5-6,9H,3-4,12H2,1-2H3

InChI Key

HHODEWZJKOQGAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(CCOC2=C1)N)C

Origin of Product

United States

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